

The Cyclopropane Moiety: A Versatile Scaffold for Modulating Biological Activity

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Compound of Interest

Compound Name: 2-Cyclopropylethanol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique stereoelectronic properties, including inherent ring strain and a high degree of s-character in its C-C bonds, impart a range of desirable attributes to bioactive molecules.^{[1][2]} This technical guide provides a comprehensive overview of the biological activities of cyclopropane-containing compounds, focusing on their applications in drug discovery, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

The Strategic Advantage of the Cyclopropyl Group in Drug Design

The incorporation of a cyclopropane ring into a drug candidate can offer several distinct advantages that address common challenges in drug development:

- **Enhanced Potency and Receptor Binding:** The rigid nature of the cyclopropane ring can lock a molecule into a specific, bioactive conformation, thereby increasing its binding affinity and selectivity for its biological target.^{[1][3]} This conformational constraint can lead to a more favorable entropic contribution to binding.^[4]
- **Increased Metabolic Stability:** The cyclopropyl group is generally resistant to metabolic degradation by cytochrome P450 enzymes, which often target more flexible alkyl chains.^[1]

[5] This enhanced stability can lead to a longer in vivo half-life, allowing for less frequent dosing.[1]

- **Improved Physicochemical Properties:** The introduction of a cyclopropane moiety can modulate a compound's lipophilicity, solubility, and membrane permeability, which are critical parameters for oral bioavailability and distribution within the body.[6]
- **Bioisosteric Replacement:** The cyclopropane ring can serve as a bioisostere for other chemical groups, such as vinyl groups or gem-dimethyl groups, offering a way to fine-tune the steric and electronic properties of a molecule while maintaining or improving its biological activity.[5][7]

Quantitative Analysis of Biological Activity

The biological activity of cyclopropane-containing compounds has been quantified across a range of therapeutic areas. The following tables summarize key data for representative compounds, providing a comparative overview of their potency.

Table 1: Enzyme Inhibition Data

Compound Class	Target Enzyme	Compound Example	IC50	Ki	Reference(s)
Antiviral	SARS-CoV-2 3CLpro	Aldehyde 5c	12 nM	-	[8]
Antiviral	SARS-CoV-2 3CLpro	Aldehyde 11c	11 nM	-	[8]
Antiviral	MERS-CoV 3CLpro	Aldehyde 5c	80 nM	-	[8]
Antiviral	MERS-CoV 3CLpro	Aldehyde 11c	120 nM	-	[8]
Anticancer	Anaplastic Lymphoma Kinase (ALK)	Compound 1	80 nM	-	[9]
Anticancer	Anaplastic Lymphoma Kinase (ALK)	Compound 12	18 nM	-	[9]

Table 2: Receptor Binding Affinity Data

| Compound Class | Target Receptor | Compound Example | Ki | Reference(s) | | :--- | :--- | :--- | :--- | | Histamine Receptor Ligand | Histamine H3 Receptor | (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane (13) | 1.31 nM |[3] | | Histamine Receptor Ligand | Histamine H3/H4 Receptor | (2S,3R)-4-(4-chlorobenzylamino)-2,3-methano-1-(1H-imidazol-4-yl)butane (5b) | 4.4 nM (H3), 5.5 nM (H4) |[2] | | Histamine Receptor Ligand | Histamine H3 Receptor | (2R,3R)-4-amino-2,3-methano-1-(1H-imidazol-4-yl)butane (6a) | 5.4 nM |[2] | | Histamine Receptor Ligand | Histamine H3 Receptor | (2S,3R)-4-amino-2,3-methano-1-(1H-imidazol-4-yl)butane (5a) | 20.1 nM |[2] |

Table 3: Antimicrobial and Cytotoxic Activity

Compound Class	Target Organism/Cell Line	Compound Example(s)	MIC (µg/mL)	IC50 (µM)	Reference(s)
Antifungal	Candida albicans	F8, F24, F42	16	-	[5]
Antibacterial	Staphylococcus aureus	F5, F9, F29, F53	32-64	-	[5]
Antibacterial	Escherichia coli	F9, F31, F45	32-64	-	[5]
Anticancer	HeLa (cervical cancer)	Dehydrozingerone-based butyl derivative	-	8.63	
Anticancer	LS174 (colon cancer)	Dehydrozingerone-based benzyl derivative	-	10.17	
Anticancer	A549 (lung cancer)	Dehydrozingerone-based benzyl derivative	-	12.15	

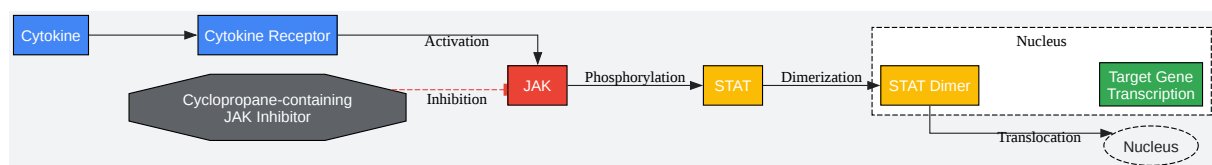
Signaling Pathways Modulated by Cyclopropane-Containing Compounds

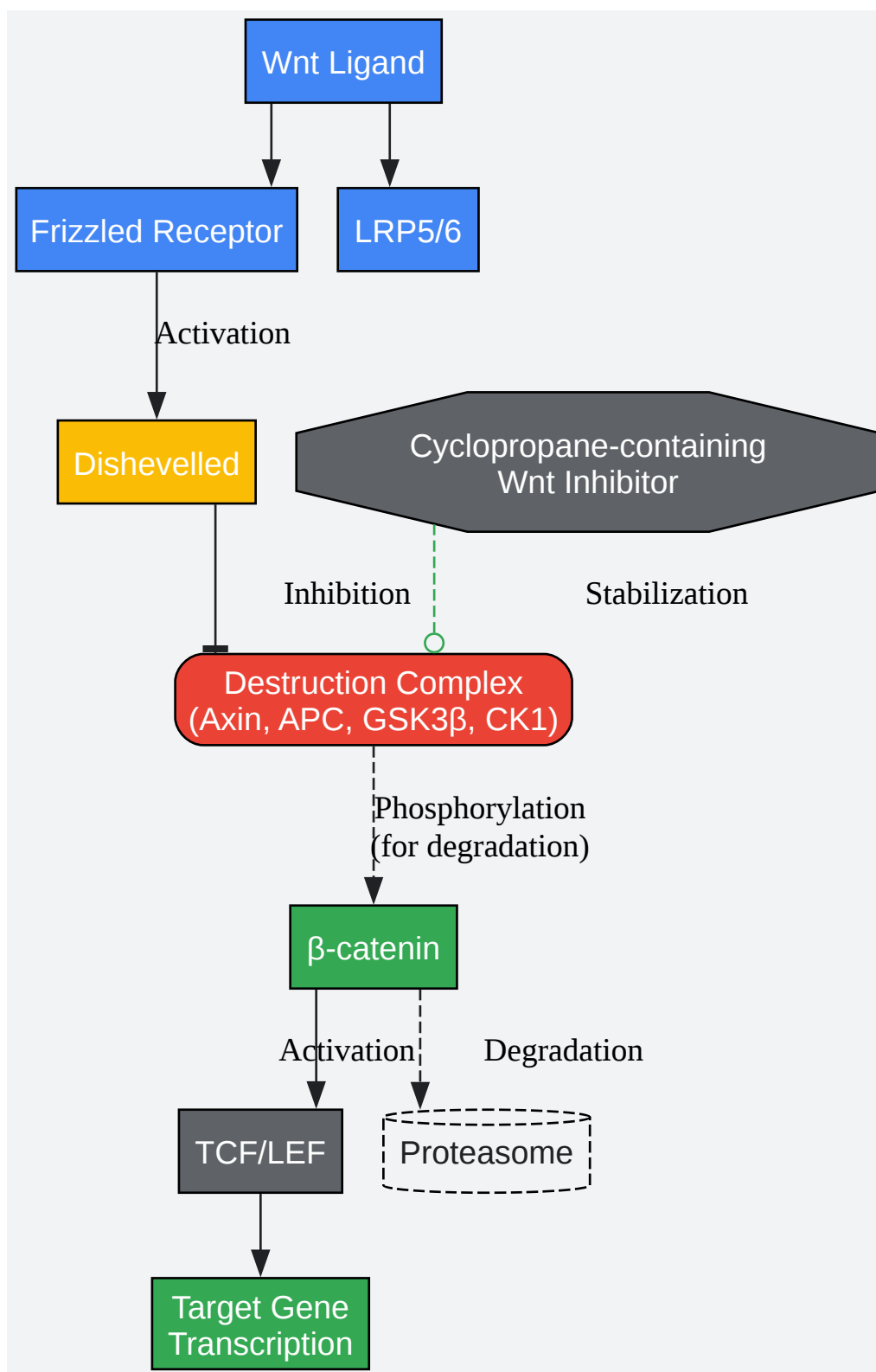
Cyclopropane-containing molecules have been shown to modulate key signaling pathways implicated in various diseases.

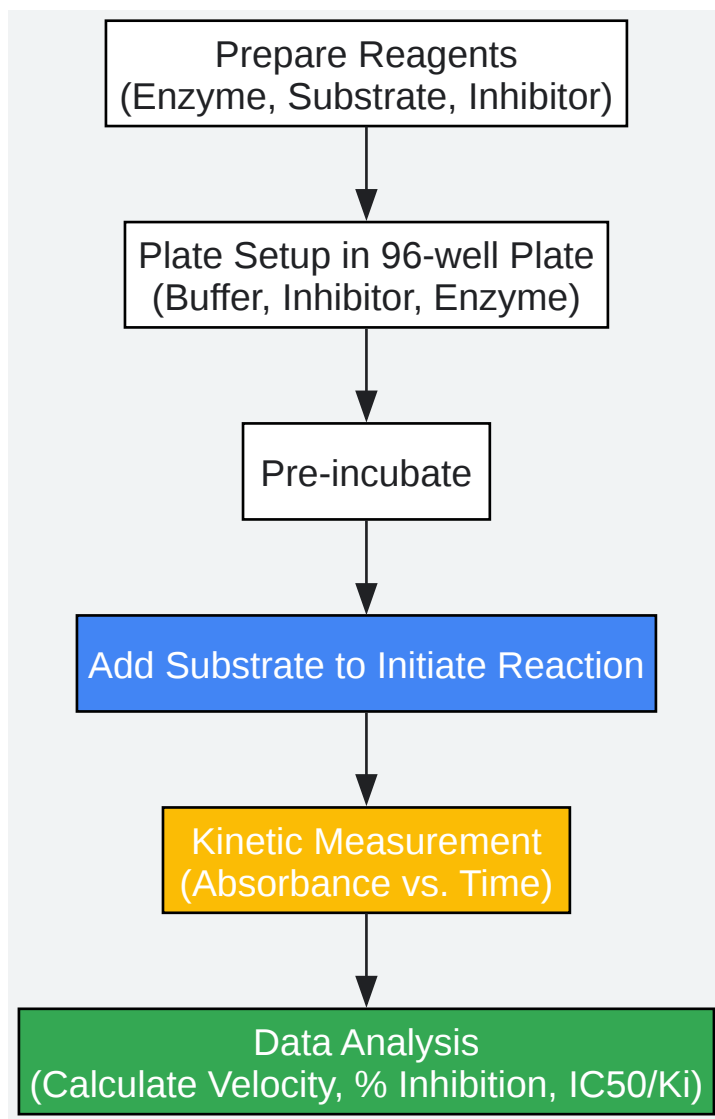
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

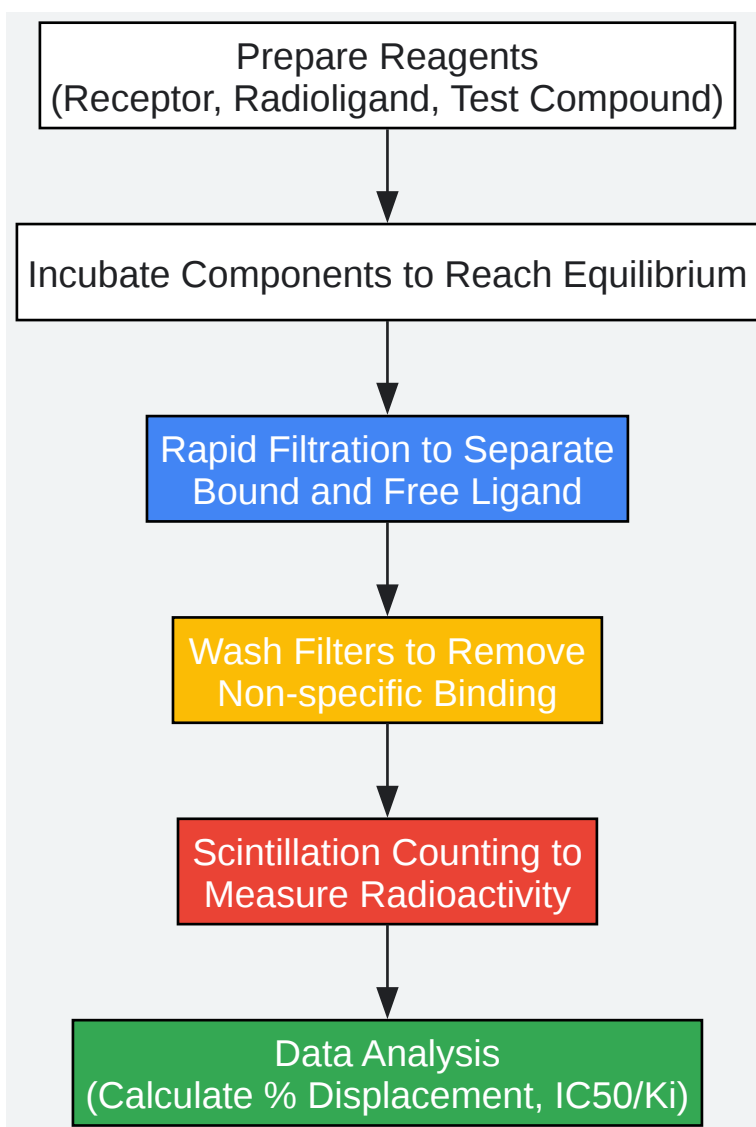
The JAK-STAT pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[10] Dysregulation of this pathway is associated with autoimmune diseases and

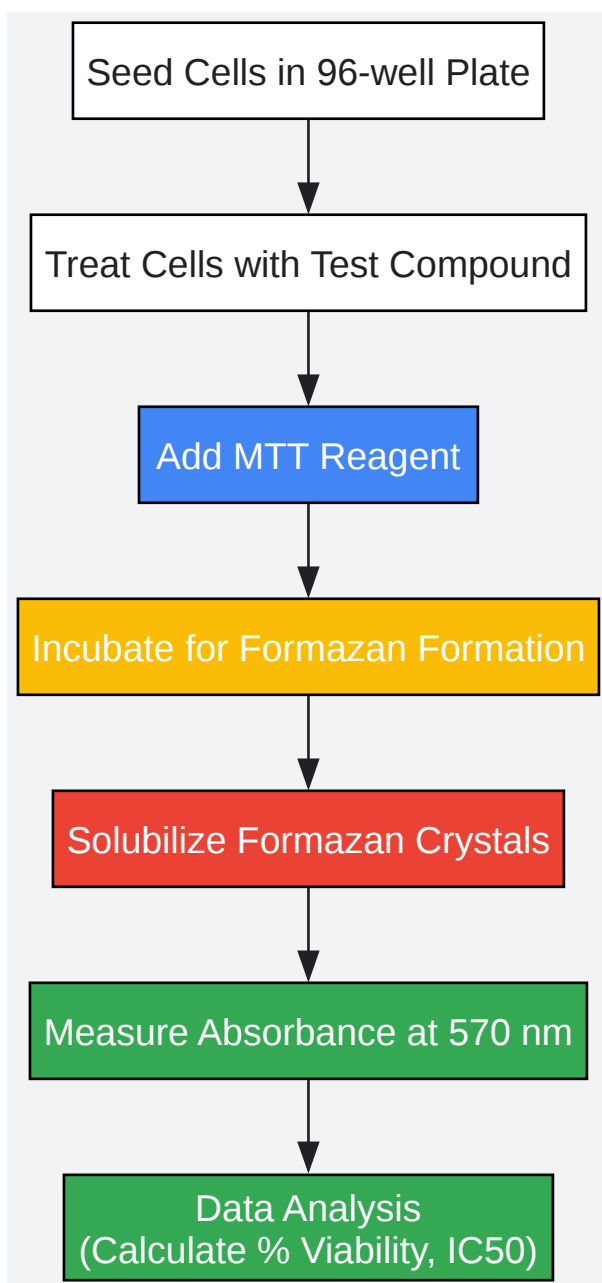
cancers.^[11] Some JAK inhibitors, which are used to treat these conditions, incorporate cyclopropane or related small ring structures to achieve selectivity and desirable pharmacokinetic properties.

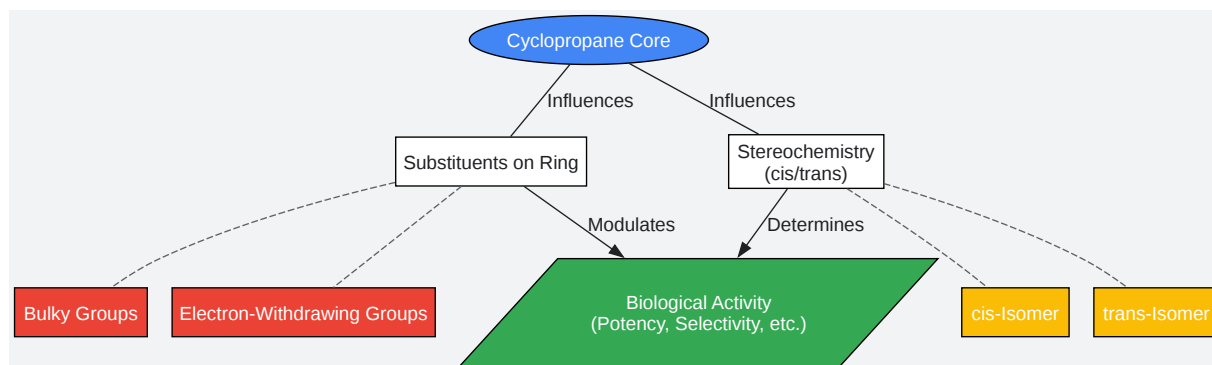












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